molecular formula C13H26O4 B1676718 2,3-Dihydroxypropyl decanoate CAS No. 2277-23-8

2,3-Dihydroxypropyl decanoate

Cat. No. B1676718
CAS RN: 2277-23-8
M. Wt: 246.34 g/mol
InChI Key: LKUNXBRZDFMZOK-LBPRGKRZSA-N
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Description

2,3-Dihydroxypropyl decanoate, also known as 1-Decanoyl-rac-glycerol , is a chemical compound with the molecular formula C13H26O4 . It is also referred to as Decanoic acid, 2,3-dihydroxypropyl ester . The molecule contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 aliphatic ester, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of 2,3-Dihydroxypropyl decanoate can be achieved through a solvent-free microwave-assisted process. This involves the esterification of decanoic acid in the presence of two distinct glycerol derivatives, glycidol, and glycerol carbonate . The process is based on a microwave heating source with electrical power in the range of 200–400 W .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxypropyl decanoate consists of a total of 42 bonds. There are 16 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 aliphatic ester, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Scientific Research Applications

Microwave-Assisted Synthesis

A study demonstrated the efficient solvent-free microwave-assisted synthesis of 2,3-dihydroxypropyl decanoate by esterification of decanoic acid with glycerol derivatives. This method significantly reduces reaction times and improves selectivity towards 2,3-dihydroxypropyl decanoate, highlighting its potential for various applications, including antimicrobial properties and as a denture disinfectant (Mhanna et al., 2018).

Reactive Extraction Mechanisms

Investigations into the extraction mechanisms of organic acids with tri-n-octylamine revealed insights applicable to 3-hydroxypropionic acid, closely related to the study of 2,3-dihydroxypropyl decanoate. This work provided a better understanding of solvent-solute interactions, which is crucial for designing efficient extraction processes in biotechnological applications (Chemarin et al., 2017).

Catalytic Deoxygenation

Research on the catalytic deoxygenation of bio-based 3-hydroxydecanoic acid to secondary alcohols and alkanes over supported metal catalysts showcases the versatility of 2,3-dihydroxypropyl decanoate related compounds. By tailoring the catalyst, the product selectivity can be directed towards valuable industrial chemicals, such as flavoring agents and fragrances, or towards diesel and jet fuels (Mensah et al., 2020).

Biosynthetic Pathways

The biosynthetic pathways for the production of 3-hydroxypropionic acid, a related compound, have been explored, emphasizing the importance of developing biotechnological routes for the synthesis of such chemicals. This research offers insights into engineering microbes for the production of 2,3-dihydroxypropyl decanoate and related compounds, providing a sustainable alternative to chemical synthesis (Jiang et al., 2009).

Photocatalytic Vesicle Formation

A study on the photocatalytic vesicle formation from a decanoic acid ester precursor, employing photoinduced electron transfer, highlights the potential for using 2,3-dihydroxypropyl decanoate in the development of self-assembling materials. This innovative approach underlines the versatility of such compounds in creating functional materials for various applications (DeClue et al., 2009).

Safety And Hazards

The safety data sheet for 2,3-Dihydroxypropyl decanoate indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dry place and in a closed container .

properties

IUPAC Name

2,3-dihydroxypropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUNXBRZDFMZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891378
Record name 1-Monodecanoylglycerol
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Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl decanoate

CAS RN

2277-23-8, 26402-22-2, 69070-60-6
Record name 1-Decanoylglycerol
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Record name Monoctanoin component B
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Record name Glyceryl monocaprate
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Record name Decanoic acid, monoester with 1,2,3-propanetriol
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Record name Decanoic acid, monoester with glycerol
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Record name Decanoic acid, ester with triglycerol trioctanoate
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Record name 2,3-Dihydroxypropyl decanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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